molecular formula C18H24N2O3 B2378768 N-(1-cyanocyclohexyl)-2-(2-propoxyphenoxy)acetamide CAS No. 923223-90-9

N-(1-cyanocyclohexyl)-2-(2-propoxyphenoxy)acetamide

Cat. No.: B2378768
CAS No.: 923223-90-9
M. Wt: 316.401
InChI Key: DITHSCSSKMJMNQ-UHFFFAOYSA-N
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Description

N-(1-cyanocyclohexyl)-2-(2-propoxyphenoxy)acetamide is a synthetic organic compound that may have potential applications in various fields such as chemistry, biology, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocyclohexyl)-2-(2-propoxyphenoxy)acetamide typically involves multiple steps, including the formation of the cyanocyclohexyl group, the propoxyphenoxy group, and the acetamide group. Common synthetic routes may include:

    Formation of the cyanocyclohexyl group: This step may involve the reaction of cyclohexylamine with a cyanating agent such as cyanogen bromide.

    Formation of the propoxyphenoxy group: This step may involve the reaction of phenol with propyl bromide in the presence of a base such as potassium carbonate.

    Formation of the acetamide group: This step may involve the reaction of the intermediate product with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanocyclohexyl)-2-(2-propoxyphenoxy)acetamide may undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound may be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound may undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents and conditions used in these reactions may include:

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide or electrophiles such as alkyl halides.

Major Products Formed

The major products formed from these reactions may include oxidized, reduced, or substituted derivatives of this compound, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(1-cyanocyclohexyl)-2-(2-propoxyphenoxy)acetamide may have various scientific research applications, including:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: As a potential bioactive compound for studying biological processes.

    Medicine: As a potential therapeutic agent for treating certain diseases or conditions.

    Industry: As a component in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism by which N-(1-cyanocyclohexyl)-2-(2-propoxyphenoxy)acetamide exerts its effects may involve interactions with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound may bind to or modulate.

    Pathways Involved: Biological pathways that the compound may influence, such as signaling pathways or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(1-cyanocyclohexyl)-2-(2-propoxyphenoxy)acetamide may include other acetamide derivatives or compounds with similar functional groups.

Uniqueness

Conclusion

This compound is a compound with potential applications in various fields. Further research and detailed studies are needed to fully understand its properties, reactions, and applications.

Properties

IUPAC Name

N-(1-cyanocyclohexyl)-2-(2-propoxyphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c1-2-12-22-15-8-4-5-9-16(15)23-13-17(21)20-18(14-19)10-6-3-7-11-18/h4-5,8-9H,2-3,6-7,10-13H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DITHSCSSKMJMNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC=C1OCC(=O)NC2(CCCCC2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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